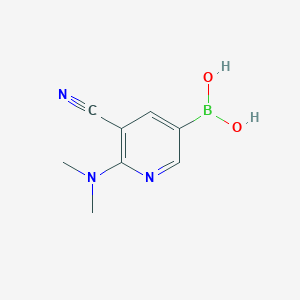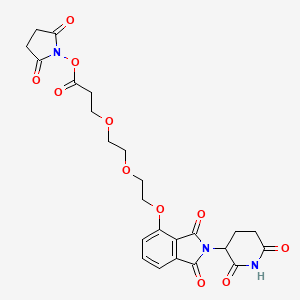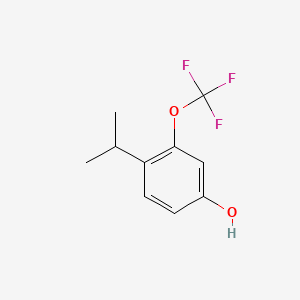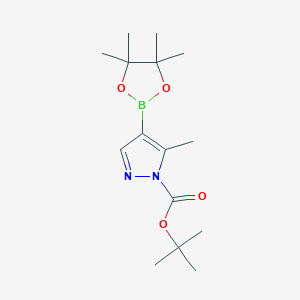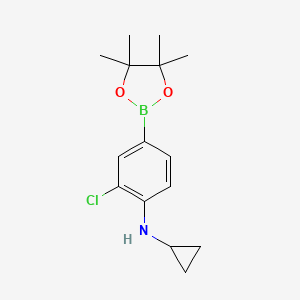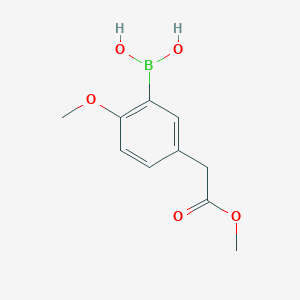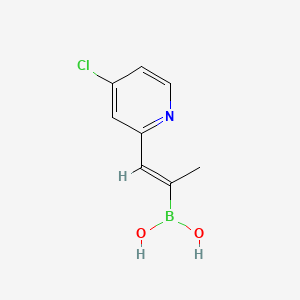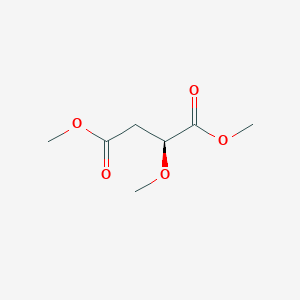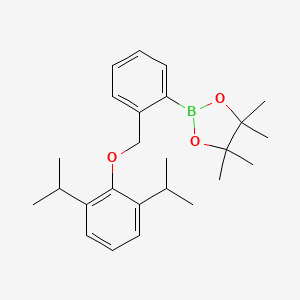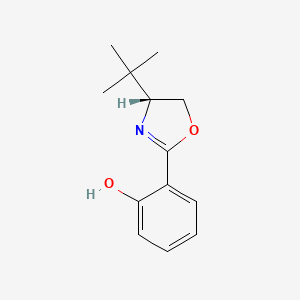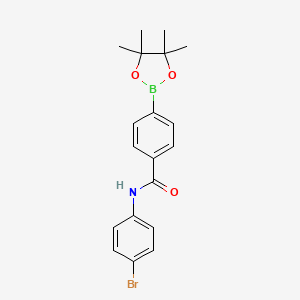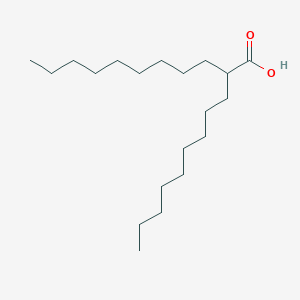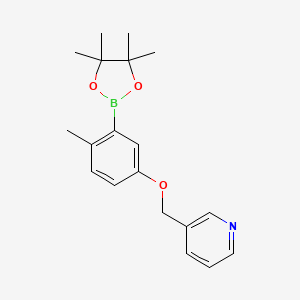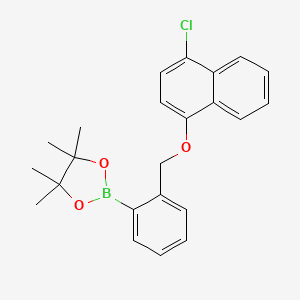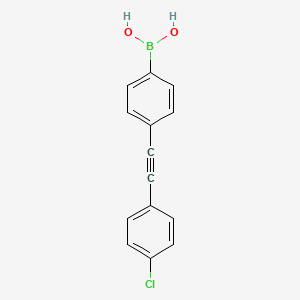
(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid is an organic compound with the molecular formula C14H10BClO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-chlorophenyl)ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 4-chloroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-((4-chlorophenyl)ethynyl)benzene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling and borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions on the phenyl ring.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.
科学的研究の応用
(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid primarily involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the (4-chlorophenyl)ethynyl group enhances the compound’s reactivity and selectivity in various chemical reactions.
類似化合物との比較
Similar Compounds
4-Chlorophenylboronic Acid: Similar structure but lacks the ethynyl group, resulting in different reactivity and applications.
Phenylboronic Acid: Lacks both the chlorophenyl and ethynyl groups, making it less versatile in certain reactions.
4-Bromophenylboronic Acid: Similar to 4-chlorophenylboronic acid but with a bromine substituent instead of chlorine, affecting its reactivity.
Uniqueness
(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the (4-chlorophenyl)ethynyl group and the boronic acid group. This combination allows for enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.
特性
IUPAC Name |
[4-[2-(4-chlorophenyl)ethynyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BClO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRPGGVMEAIOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
